3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile
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Overview
Description
3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound that features a benzofuran core substituted with a pyrazole ring, a formyl group, a methoxyphenyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyrazole ring and subsequent functionalization to introduce the formyl, methoxyphenyl, and nitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles can be employed to minimize waste and reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-[4-carboxy-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
Reduction: 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-diamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved can include modulation of signal transduction, inhibition of protein synthesis, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-formyl-1-(4-hydroxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
- 3-[4-formyl-1-(4-chlorophenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
- 3-[4-formyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile.
Uniqueness
The uniqueness of 3-[4-formyl-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group, for example, can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H14N4O3 |
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Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-[4-formyl-1-(4-methoxyphenyl)pyrazol-3-yl]-2-methyl-1-benzofuran-5,6-dicarbonitrile |
InChI |
InChI=1S/C22H14N4O3/c1-13-21(19-7-14(9-23)15(10-24)8-20(19)29-13)22-16(12-27)11-26(25-22)17-3-5-18(28-2)6-4-17/h3-8,11-12H,1-2H3 |
InChI Key |
QVPJVHZNDPWFOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C3=NN(C=C3C=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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